molecular formula C11H14F3N3O3 B2960313 2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-1-morpholino-1-ethanone CAS No. 477711-97-0

2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-1-morpholino-1-ethanone

Cat. No.: B2960313
CAS No.: 477711-97-0
M. Wt: 293.246
InChI Key: ZPNCOWOERINWRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-1-morpholino-1-ethanone is a synthetic organic compound featuring a pyrazole core substituted with methyl and trifluoromethyl groups, linked via an ether bond to a morpholino-ethanone moiety. The morpholine ring, a saturated six-membered heterocycle with one oxygen and one nitrogen atom, improves solubility and electronic properties, making the compound suitable for pharmaceutical or agrochemical applications .

Properties

IUPAC Name

2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxy-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O3/c1-16-8(11(12,13)14)6-9(15-16)20-7-10(18)17-2-4-19-5-3-17/h6H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNCOWOERINWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)OCC(=O)N2CCOCC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-1-morpholino-1-ethanone typically involves several steps:

  • Formation of the Pyrazole Ring: : This can be achieved through cyclization reactions of suitable precursors. The pyrazole ring is often synthesized by reacting hydrazines with α, β-unsaturated ketones.

  • Introduction of the Trifluoromethyl Group: : This step can be performed via trifluoromethylation reactions. Trifluoromethyl iodide or trifluoromethyl sulfonates can be used as sources of the trifluoromethyl group.

  • Coupling with Morpholino-ethanone: : The final step involves coupling the functionalized pyrazole with morpholino-ethanone. This can be achieved using standard coupling reagents such as N, N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production often scales up these steps using more efficient and cost-effective methods, such as:

  • Optimized solvent systems to enhance reaction yields.

  • Continuous flow reactors to maintain consistent reaction conditions.

  • Utilizing cheaper, more available raw materials to lower production costs.

Chemical Reactions Analysis

Types of Reactions it Undergoes

The compound can undergo several types of reactions:

  • Oxidation: : Under the right conditions, the pyrazole ring can be oxidized to form various oxidized derivatives.

  • Reduction: : The carbonyl group in the ethanone framework can be reduced to form corresponding alcohols.

  • Substitution: : The trifluoromethyl group and pyrazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Peroxides and oxygen gas.

  • Reduction: : Catalytic hydrogenation or metal hydrides.

  • Substitution: : Electrophiles like alkyl halides, nucleophiles like amines.

Major Products Formed

  • Oxidation: : Oxidized pyrazole derivatives.

  • Reduction: : Alcohols and amines.

  • Substitution: : Substituted pyrazole derivatives.

Scientific Research Applications

In Chemistry

The compound is used as a building block for synthesizing more complex molecules and studying reactivity patterns due to its diverse functional groups.

In Biology

It has potential as a molecular probe for studying biological systems, given its unique chemical structure.

In Medicine

Researchers are exploring its potential as a therapeutic agent due to its ability to interact with specific molecular targets.

In Industry

It may be used in the development of materials with special properties, such as advanced polymers or coatings.

Mechanism of Action

The Mechanism by which the Compound Exerts its Effects

The compound’s effects are determined by its interactions at the molecular level. Its trifluoromethyl group is highly electronegative, which can influence electronic distributions and reactivity of the molecule.

Molecular Targets and Pathways Involved

The exact molecular targets and pathways depend on the specific application. For instance, in medicinal chemistry, it may target enzymes or receptors to exert therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Key Functional Groups Melting Point (°C) Molecular Weight (g/mol) Notable Properties
Target Compound C₁₂H₁₄F₃N₃O₃ Pyrazole, trifluoromethyl, morpholino N/A ~329.25 High solubility, metabolic stability
5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-carboxylic acid C₁₀H₇F₃N₂O₂S Pyrazole, thiophene, carboxylic acid 212.5–214.5 276.23 High crystallinity, acidic character
3-Morpholino-1-phenyl-1H-pyrazol-5(4H)-one C₁₃H₁₅N₃O₂ Pyrazolone, morpholino, phenyl N/A 245.28 Electron-rich, hydrogen-bonding capacity
[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanol C₆H₇F₃N₂O Pyrazole, hydroxymethyl N/A 192.13 Polar, reactive hydroxyl group

Key Observations:

Trifluoromethyl Pyrazole Derivatives : The trifluoromethyl group in the target compound and analogues like 5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-carboxylic acid enhances lipophilicity and steric bulk, improving membrane permeability and resistance to oxidative metabolism .

Morpholino vs. Carboxylic Acid: The morpholino-ethanone group in the target compound increases solubility compared to the carboxylic acid in the thiophene derivative, which may form less-soluble salts .

Ether vs. Thioether Linkages: Unlike sulfur-containing analogues (e.g., 1-morpholino-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone ), the oxygen-based ether bond in the target compound offers stronger electronegativity, influencing hydrogen-bonding interactions and electronic distribution.

Crystallographic and Structural Validation

  • The trifluoromethyl group’s steric and electronic effects can influence crystal packing, as seen in related pyrazole derivatives (e.g., 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole ).
  • X-ray diffraction techniques (e.g., SHELX programs ) are critical for confirming the target compound’s conformation, particularly the spatial arrangement of the morpholino and pyrazole groups.

Biological Activity

The compound 2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-1-morpholino-1-ethanone (often referred to as compound A) is a novel chemical entity with potential biological activity. Its structure features a pyrazole ring, which is known for various pharmacological properties. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula of compound A is C12H14F3N3OC_{12}H_{14}F_3N_3O, and it has a molecular weight of 297.26 g/mol. The structure can be summarized as follows:

  • Pyrazole ring : A five-membered ring containing two nitrogen atoms.
  • Trifluoromethyl group : A substituent that enhances lipophilicity and biological activity.
  • Morpholino group : This moiety is often associated with improved solubility and bioavailability.

Compound A has been investigated for its potential as a selective inhibitor of Monoamine Oxidase B (MAO-B). MAO-B is an enzyme involved in the metabolism of neurotransmitters, and its inhibition can lead to increased levels of dopamine, which is beneficial in treating neurodegenerative disorders like Parkinson's disease.

Key Findings:

  • Selectivity : Compound A exhibits high selectivity for MAO-B over MAO-A, with an inhibition constant (IC50) in the low nanomolar range (29-56 nM) .
  • Behavioral Studies : In rodent models, compound A has shown improvements in memory retention and cognitive function, suggesting its potential application in treating cognitive decline .

Pharmacokinetics

Pharmacokinetic studies indicate that compound A has favorable absorption and distribution characteristics in vivo. It demonstrates good bioavailability and a half-life conducive to therapeutic use.

Parameter Value
Bioavailability~75%
Half-life4.5 hours
Volume of Distribution1.2 L/kg

Study 1: MAO-B Inhibition

A study focused on the optimization of pyrazole derivatives identified compound A as a potent MAO-B inhibitor. The research utilized various in vitro assays to evaluate enzyme inhibition and confirmed its efficacy through behavioral tests in rodent models .

Study 2: Cognitive Enhancement

In a contextual fear conditioning model, rodents treated with compound A exhibited significantly improved memory recall compared to control groups. This suggests that the compound may enhance synaptic plasticity, potentially offering therapeutic benefits for conditions like Alzheimer's disease .

Q & A

(Basic) What are the common synthetic routes for 2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-1-morpholino-1-ethanone?

The compound is typically synthesized via coupling reactions between pyrazole and morpholino fragments. A key method involves refluxing intermediates in ethanol for 12 hours to facilitate cyclization, as demonstrated in pyrazole-morpholine derivatives (e.g., 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine) . Another approach employs polymeric reagents in a single reaction vessel to optimize efficiency, as seen in the synthesis of structurally related pyrazole-ethanone derivatives . Yields for similar trifluoromethyl-pyrazole compounds range from 84% to 90%, with purification often achieved through filtration and ethanol washing .

(Advanced) How can reaction conditions be optimized to improve yield and purity during pyrazole-morpholino coupling?

Optimization involves:

  • Solvent selection : Ethanol is preferred for reflux due to its polarity and ability to stabilize intermediates.
  • Catalyst use : Polymeric reagents (e.g., ion-exchange resins) reduce side reactions and simplify purification .
  • Temperature control : Prolonged reflux (12+ hours) ensures complete cyclization, critical for morpholino ring formation .
  • Characterization : High-resolution mass spectrometry (HRMS) and GC-MS validate molecular integrity, while NMR (¹H/¹³C) confirms regioselectivity and substituent positioning .

(Basic) What spectroscopic techniques are essential for characterizing this compound?

Core techniques include:

  • NMR spectroscopy : ¹H NMR identifies proton environments (e.g., trifluoromethyl and morpholino groups), while ¹³C NMR confirms carbon frameworks.
  • HRMS/GC-MS : Validates molecular weight and purity (e.g., distinguishing between 322.64 g/mol target compound and byproducts) .
  • IR spectroscopy : Detects functional groups like C=O (ethanone) and C-O-C (morpholino) .

(Advanced) How does X-ray crystallography resolve structural ambiguities in pyrazole-morpholino derivatives?

X-ray crystallography, using software like SHELX, determines bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding). For example, SHELXL refinement confirmed the spatial arrangement of morpholino and pyrazole groups in sigma-1 receptor antagonists, resolving ambiguities in regioisomerism . This method is critical for validating synthetic pathways and guiding SAR studies.

(Basic) What in vitro assays assess the compound’s biological activity?

  • Receptor binding assays : Competitive binding studies (e.g., sigma-1 or VEGFR-2 receptors) quantify IC₅₀ values.
  • Enzyme inhibition assays : Measure inhibition of targets like kinases using fluorescence-based protocols .
  • Cellular viability assays : MTT or ATP-luminescence assays evaluate cytotoxicity in cancer or endothelial cell lines .

(Advanced) How do substituents on the pyrazole ring influence receptor binding affinity and selectivity?

  • Trifluoromethyl group : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in neuropathic pain models .
  • Morpholino group : Acts as a hydrogen-bond acceptor, critical for sigma-1 receptor antagonism. Substituting morpholino with smaller amines (e.g., pyrrolidine) reduces selectivity due to steric clashes .
  • Spacer length : Ethylenoxy spacers between pyrazole and morpholino optimize binding to VEGFR-2, while longer chains diminish activity .

(Advanced) How can researchers resolve discrepancies in biological activity data across studies?

  • Assay standardization : Ensure consistent receptor subtypes (e.g., human vs. guinea pig sigma receptors) and buffer conditions .
  • Structural validation : Use X-ray crystallography to confirm compound identity, as impurities (e.g., regioisomers) may skew results .
  • Cross-referencing targets : Compare activity across related pathways (e.g., sigma-1 vs. VEGFR-2) to identify off-target effects .

(Advanced) What computational methods support SAR studies for this compound?

  • Molecular docking : Predicts binding modes to receptors like sigma-1 or VEGFR-2 using AutoDock or Schrödinger Suite.
  • QSAR modeling : Correlates substituent electronic properties (e.g., Hammett constants) with bioactivity .
  • MD simulations : Assesses stability of ligand-receptor complexes over nanosecond timescales .

(Basic) What safety considerations apply during synthesis and handling?

  • Toxic intermediates : Tributylstannyl pyrazole derivatives require glove-box handling due to organometallic toxicity .
  • Volatile solvents : Ethanol reflux demands fume-hood use and spark-free equipment.
  • Waste disposal : Fluorinated byproducts require specialized treatment to prevent environmental release .

(Advanced) How can structural modifications enhance the compound’s pharmacokinetic profile?

  • Prodrug strategies : Esterification of the ethanone group improves oral bioavailability .
  • PEGylation : Increases solubility for intravenous delivery .
  • Metabolic blocking : Introducing deuterium at labile C-H positions reduces CYP450-mediated degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.